N'-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide is a Schiff base compound, characterized by the presence of a thiophene ring and a furan ring connected through a hydrazone linkage. Schiff bases are known for their wide range of applications in various fields due to their versatile chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-methylthiophene-2-carbaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the development of sensors and other analytical tools
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide involves its ability to form complexes with metal ions, which can enhance its biological activity. The molecular targets and pathways involved include interactions with bacterial cell walls and enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide include:
- N’-[(E)-(5-chlorothiophen-2-yl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(2-benzenesulfonyl-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. N’-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity .
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2S/c1-8-4-5-9(16-8)7-12-13-11(14)10-3-2-6-15-10/h2-7H,1H3,(H,13,14)/b12-7+ |
InChI Key |
FNCRGIMKQQFPFT-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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